molecular formula C27H26FN3O3S B2737609 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone CAS No. 898431-00-0

2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone

Cat. No. B2737609
CAS RN: 898431-00-0
M. Wt: 491.58
InChI Key: KCSRCLKSJFSYMD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C27H26FN3O3S. Unfortunately, I was unable to find more detailed information on the molecular structure of this specific compound.

Scientific Research Applications

Metabolism and Pharmacokinetics

One area of research involves understanding the metabolism and pharmacokinetics of related compounds, particularly those acting as receptor antagonists or involved in metabolic pathways in the human body. For instance, compounds with structural similarities have been studied for their disposition, metabolism, and elimination pathways in humans. These studies often involve analyzing how the compound is absorbed, processed, and excreted by the body, and identifying any metabolites formed during this process (Renzulli et al., 2011).

Diagnostic and Therapeutic Applications

Research has also been conducted on the use of structurally related compounds as diagnostic tools or therapeutic agents for treating various conditions. For example, studies on novel radiopharmaceuticals for measuring specific enzyme levels in gliomas using positron emission tomography (PET) have been explored. Such compounds can help in non-invasively delineating tumors based on the expression of specific biomarkers (Patel et al., 2019).

Understanding Drug Interactions and Toxicity

Investigations into how related compounds interact with various biological systems, including their potential toxicity and interaction with other medications, are crucial. This includes studying the potential for allergic reactions or examining the biotransformation of these compounds in the body, which can provide insights into their safety profile and therapeutic potential (Caruana et al., 2011).

Mechanisms of Action

Research efforts have been focused on elucidating the mechanisms of action of compounds with similar structures, particularly how they interact with specific receptors or enzymes within the body. This includes examining their effects on neurotransmitter systems, receptor binding affinities, and subsequent physiological or psychological effects. Such studies can inform the development of new drugs with improved efficacy and fewer side effects (Brito et al., 2017).

Environmental and Occupational Exposure

Another aspect of research involves assessing the environmental and occupational exposure to related compounds, understanding their persistence and bioaccumulation potential, and evaluating the health risks associated with exposure. This includes studying the presence of these compounds in various environments and their potential impact on human health (Schlummer et al., 2013).

Mechanism of Action

While the exact mechanism of action for this compound is not known, similar compounds have been studied for their inhibitory effects on equilibrative nucleoside transporters (ENTs) . For example, the compound FPMINT is a novel inhibitor of ENTs, which is more selective to ENT2 than to ENT1 .

properties

IUPAC Name

2-(3-benzylsulfonylindol-1-yl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN3O3S/c28-23-11-5-7-13-25(23)29-14-16-30(17-15-29)27(32)19-31-18-26(22-10-4-6-12-24(22)31)35(33,34)20-21-8-2-1-3-9-21/h1-13,18H,14-17,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSRCLKSJFSYMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C=C(C4=CC=CC=C43)S(=O)(=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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